2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole
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Overview
Description
2-{8-Azabicyclo[321]octan-3-ylsulfanyl}-1,3-benzothiazole is a complex organic compound that features a bicyclic structure with a sulfur atom linking the azabicyclo[321]octane and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the bicyclic structure . The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the azabicyclo[3.2.1]octane intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The azabicyclo[3.2.1]octane moiety can interact with neurotransmitter receptors, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and have similar biological activities.
Benzothiazole derivatives: These compounds have the benzothiazole ring and are used in various applications, including as dyes and pharmaceuticals.
Uniqueness
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzothiazole is unique due to the combination of the azabicyclo[3.2.1]octane and benzothiazole moieties linked by a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16N2S2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H16N2S2/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9/h1-4,9-11,15H,5-8H2 |
InChI Key |
OQUJVXCKWPPMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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